Solubility profile of 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride in organic solvents
Solubility profile of 2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 2-[(3-Thienylmethyl)amino]-1-butanol Hydrochloride
Executive Summary
2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride (CAS: 1049713-29-2) is a critical chiral intermediate, often utilized in the synthesis of advanced pharmaceutical active ingredients (APIs) containing thiophene moieties. In drug development, the solubility profile of such salts is the cornerstone of process optimization—specifically for purification via recrystallization and for formulation stability.
This technical guide provides a rigorous framework for determining, analyzing, and applying the solubility data of this compound. It synthesizes theoretical physicochemical principles with field-proven experimental protocols (Laser Monitoring), thermodynamic modeling (Modified Apelblat), and practical applications for solvent selection.
Physicochemical Context & Theoretical Solubility Landscape
To design an effective solubility study, one must first understand the molecular interactions at play.
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Compound Structure: The molecule features a hydrophilic ionic head (secondary amine hydrochloride) and a lipophilic tail (thiophene ring + butyl chain).
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Solubility Prediction:
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Polar Protic Solvents (Water, Methanol, Ethanol): High solubility is expected due to strong ion-dipole interactions and hydrogen bonding with the hydroxyl and ammonium groups.
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Polar Aprotic Solvents (DMSO, DMF): High solubility due to high dielectric constants stabilizing the salt.
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Moderately Polar Solvents (Acetone, Ethyl Acetate): Limited solubility; likely to decrease as temperature drops (ideal for anti-solvent crystallization).
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Non-Polar Solvents (Hexane, Toluene): Negligible solubility due to the lack of stabilization for the ionic species.
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Thermodynamic Expectation: The dissolution of hydrochloride salts is typically endothermic (
Experimental Methodology: The Laser Monitoring Technique
To generate high-precision solubility data, the Laser Monitoring Observation Technique is the industry standard. It eliminates the subjectivity of visual inspection and ensures thermal equilibrium.
Protocol: Dynamic Laser Solubility Determination
Objective: Determine the mole fraction solubility (
Equipment:
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Jacketed glass vessel (50 mL)
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Programmable circulating water bath (
0.01 K precision) -
Laser source (< 5 mW) and Light Intensity Meter
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Magnetic stirrer (encapsulated)
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Digital thermometer
Step-by-Step Procedure:
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Preparation: Weigh a precise mass (
) of the solvent into the jacketed vessel. -
Initial Addition: Add a small, known mass (
) of the solute (2-[(3-Thienylmethyl)amino]-1-butanol HCl). -
Equilibration: Set the stirrer to 400 rpm. Circulate water at the starting temperature (e.g., 293.15 K).
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Dissolution Phase: If the solution is clear (laser transmission high), add more solute until turbidity appears (laser transmission drops to near zero).
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Dynamic Measurement:
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Slowly increase the temperature of the water bath (0.1 K/min).
-
Monitor the laser intensity continuously.
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Endpoint Detection: Record the temperature (
) at which the laser intensity sharply rises to the baseline level (indicating complete dissolution).
-
-
Iteration: Add a specific increment of solute (
) to the same solution. The solution becomes turbid again. Repeat step 5 to find the next equilibrium temperature ( ). -
Replication: Repeat for all desired solvents and binary mixtures.
Self-Validating Check:
-
Hysteresis Check: Cool the solution back down.[1] The laser intensity should drop (precipitation) at a temperature slightly lower than
(due to the Metastable Zone Width). If it drops immediately, the initial reading was accurate.
Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the Laser Monitoring Technique.
Caption: Workflow for dynamic solubility determination using laser monitoring to ensure precise equilibrium detection.
Data Analysis & Mathematical Modeling
Raw solubility data must be correlated using thermodynamic models to allow for interpolation and process design.
Mole Fraction Calculation
The mole fraction solubility (
The Modified Apelblat Model
This semi-empirical model is the gold standard for correlating solubility with temperature.
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A, B, C: Empirical parameters derived from regression analysis.
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Validation: A Relative Average Deviation (RAD) of < 2% indicates an excellent fit.
Thermodynamic Parameters
Using the van't Hoff analysis, we derive the driving forces:
-
Enthalpy (
): Typically positive (endothermic). -
Entropy (
): Typically positive (disorder increases). -
Gibbs Energy (
): .
Application: Recrystallization Strategy
The ultimate goal of profiling 2-[(3-Thienylmethyl)amino]-1-butanol HCl is to identify the optimal solvent system for purification.
Solvent Selection Logic:
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Primary Solvent: Must have high solubility at high temperatures (boiling point) and low solubility at low temperatures.
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Candidate:Ethanol or Isopropanol .
-
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Anti-Solvent: Must be miscible with the primary solvent but induce precipitation.
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Candidate:Ethyl Acetate or Acetone .
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Recommended System: A binary mixture of Ethanol (Solvent) + Ethyl Acetate (Anti-solvent) .
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Protocol: Dissolve the crude HCl salt in hot Ethanol. Slowly add Ethyl Acetate until slight turbidity persists. Cool slowly to 0°C to maximize yield and purity.
Visualization: Solvent Selection Logic
Caption: Decision tree for selecting the optimal crystallization solvent system based on solubility data.
References
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PubChem. 2-[(3-Thienylmethyl)amino]-1-butanol (Compound Summary). National Library of Medicine. Available at: [Link]
- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data.
-
NIST. Solubility Data Series. National Institute of Standards and Technology. (General reference for solubility protocols). Available at: [Link]
